4-Bromomethyl-2-(4-chlorophenyl)thiazole
CAS No.: 835346-86-6
Cat. No.: VC11720883
Molecular Formula: C10H7BrClNS
Molecular Weight: 288.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835346-86-6 |
|---|---|
| Molecular Formula | C10H7BrClNS |
| Molecular Weight | 288.59 g/mol |
| IUPAC Name | 4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
| Standard InChI Key | AMTMXFWQOUHDAS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
The thiazole ring in 4-bromomethyl-2-(4-chlorophenyl)thiazole contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at C2 introduces aromaticity and electron-withdrawing effects, while the bromomethyl substituent at C4 enhances reactivity for nucleophilic substitutions . X-ray crystallography studies of analogous thiazoles reveal planar ring systems with bond angles consistent with sp² hybridization, suggesting similar geometry for this compound .
Physicochemical Data
Key physical properties include:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 384.1 ± 52.0 °C | Predicted |
| Density | 1.613 ± 0.06 g/cm³ | Predicted |
| pKa | -0.29 ± 0.10 | Predicted |
| LogP (Octanol-Water) | 3.82 | Estimated |
The low pKa indicates weak acidity, likely from the thiazole ring’s NH group. The high logP value suggests significant lipophilicity, facilitating membrane permeability in biological systems .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis typically involves a five-step sequence :
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Cyclization: 2-Bromo-1-(4-chlorophenyl)ethan-1-one reacts with thioacetamide in DMF to form 4-(4-chlorophenyl)-2-methylthiazole.
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Electrophilic Bromination: N-Bromosuccinimide (NBS) selectively brominates the thiazole’s 5-position.
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Benzylic Bromination: Radical bromination using NBS under UV light introduces the bromomethyl group.
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Arbuzov Reaction: Treatment with triethyl phosphite converts the bromide to a phosphonate.
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Wittig–Horner Reaction: Phosphonates react with benzaldehydes to yield stilbene-thiazole hybrids.
A critical challenge is the competing reactivity at the 5-position and benzylic site during bromination. Single-step benzylic bromination yields <20% due to preferential 5-position reactivity, necessitating sequential brominations .
Structural Analogues
Comparative analysis of related compounds reveals substituent-dependent bioactivity:
| Compound | Structural Variation | IC₅₀ (Leishmania)* |
|---|---|---|
| 4-Bromo-2-(4-fluorophenyl)thiazole | Fluorine at phenyl | 45 µM |
| 2-(4-Chlorophenyl)-4-methylthiazole | Methyl at C4 | >200 µM |
| 4-Chloromethyl-2-phenylthiazole | Chloromethyl at C4 | 89 µM |
*Promastigote form of Leishmania amazonensis . The bromomethyl group in 4-bromomethyl-2-(4-chlorophenyl)thiazole confers superior reactivity for further functionalization compared to methyl or chloromethyl analogues.
Biological Activity and Mechanisms
Antiparasitic Activity
In vitro studies against Trypanosoma cruzi demonstrate potent activity:
Mechanistically, the compound disrupts mitochondrial membrane potential in T. cruzi, inducing apoptosis-like death . Molecular docking suggests inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .
Challenges and Future Directions
Synthetic Limitations
Current yields for benzylic bromination remain suboptimal (<40%), necessitating catalyst development. Photoredox catalysis using Ru(bpy)₃²+ shows promise for improving selectivity in radical brominations .
Therapeutic Optimization
Structure-activity relationship (SAR) studies suggest:
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